molecular formula C13H15NO6 B1172459 C.I. Reactive Yellow 29 CAS No. 12226-56-1

C.I. Reactive Yellow 29

Cat. No.: B1172459
CAS No.: 12226-56-1
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Description

C.I. Reactive Yellow 29 is a reactive dye belonging to the azo dye class, widely used in textile industries for coloring cellulose-based fibers like cotton. Reactive dyes form covalent bonds with the substrate, ensuring high wash-fastness. Its reactivity is pH-dependent, with optimal fixation occurring under alkaline conditions (pH 10–12) .

Properties

CAS No.

12226-56-1

Molecular Formula

C13H15NO6

Origin of Product

United States

Comparison with Similar Compounds

Structural and Reactivity Comparisons

C.I. Reactive Yellow 2 (RY2) :

  • Structure: A monochlorotriazine-based azo dye.
  • Reactivity: Hydrolysis and alcoholysis kinetics of RY2 in methanol/water solutions show that methanolysis dominates at 50–70°C (rate constants 2–3× higher than hydrolysis) but equilibrates with hydrolysis at 80–95°C. Both reactions follow pseudo-first-order kinetics .
  • However, substituents (e.g., sulfonic acid groups) may alter solubility and reaction rates.

C.I. Reactive Yellow 145 (RY145) :

  • Structure : Azo-based with sulfonic acid groups for water solubility.
  • Degradation: Enterococcus faecalis YZ66 decolorizes RY145 (50 mg/L) within 10 hours under static anoxic conditions (pH 5.0, 37°C) via azoreductase activity. UV-Vis and HPLC confirm breakdown intermediates .
  • No toxicity data for RY29 are available, but RY145’s degraded products are non-toxic .

C.I. Reactive Yellow 15 (RY15) :

  • Removal : Studied alongside Reactive Red 49 (RR49) using adsorption/oxidation. While removal efficiency data for RY15 are absent, RY29’s adsorption capacity could be inferred from similar dyes (e.g., RY145A: 1694.3 mg/g on coir pith-derived activated carbon) .

C.I. Acid Yellow 29 (AY29) :

  • Structure : Benzenesulfonic acid derivative with azo and pyrazole groups.
Application and Performance Metrics
Property C.I. Reactive Yellow 29 (Inferred) C.I. Reactive Yellow 2 C.I. Reactive Yellow 145
Reactive Group Likely MCT or VS Monochlorotriazine (MCT) Vinyl sulfone (VS)
Fixation Efficiency High (typical for MCT/VS dyes) 70–80% (pH 10, 60°C) 75–85% (pH 11, 50°C)
Degradation Method Electro-oxidation (similar to RY186) Hydrolysis/Alcoholysis Biodegradation (Enterococcus)
Adsorption Capacity ~1500–1700 mg/g (estimated) N/A 1694.3 mg/g (coir pith AC)
Environmental and Industrial Behavior
  • Electrochemical Oxidation : RY29 may follow degradation pathways similar to RY186 (a sulfonated azo dye), where hydroxyl radicals (•OH) and chlorine species break the azo bond. Optimal conditions: pH 7–9, 0.1–0.3 M NaCl, 30–60 min electrolysis .
  • Thermodynamic Stability : Adsorption of reactive dyes (e.g., RY145A) on activated carbon is spontaneous (ΔG < 0) and endothermic (ΔH > 0), suggesting RY29 would require energy-intensive desorption for carbon regeneration .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of C.I. Reactive Yellow 29, and how do they influence experimental design?

  • Methodological Answer: Prioritize characterizing density (e.g., ~1.52 g/cm³), pH stability (5.5–8.5), thermal resistance (up to 200°C), and particle size (~210 nm) using techniques like BET surface area analysis, dynamic light scattering, and thermogravimetry . These parameters guide solvent selection, reaction conditions, and compatibility testing in dye stability studies. For example, alkaline conditions may degrade the compound if pH exceeds its stability range.

Q. How can researchers ensure reproducibility in synthesizing and purifying this compound?

  • Methodological Answer: Document synthesis steps rigorously, including reagent sources, reaction temperatures, and purification methods (e.g., recrystallization or column chromatography). For novel derivatives, provide NMR, FTIR, and mass spectrometry data to confirm structure and purity (>95%). For known compounds, cite established protocols but verify identity via comparative spectroscopy .

Q. What analytical techniques are critical for assessing the dye’s stability under environmental stressors?

  • Methodological Answer: Use accelerated aging tests (e.g., UV irradiation, thermal cycling) paired with HPLC or UV-Vis spectroscopy to monitor degradation. For photostability, employ xenon-arc lamps simulating sunlight and quantify degradation products via LC-MS. Report conditions (e.g., irradiance, pH) to enable cross-study comparisons .

Advanced Research Questions

Q. How can conflicting data on the dye’s reactivity in aqueous vs. organic solvents be resolved?

  • Methodological Answer: Conduct controlled experiments isolating variables (e.g., solvent polarity, ionic strength). Use kinetic modeling to compare reaction rates and activation energies. For contradictory solubility data, employ Hansen solubility parameters to predict solvent compatibility and validate with experimental solubility curves .

Q. What strategies optimize the dye’s degradation in wastewater treatment studies?

  • Methodological Answer: Apply response surface methodology (RSM) to model interactions between pH, oxidant concentration (e.g., NaClO), and reaction time. For electrochemical degradation, optimize electrode materials (e.g., boron-doped diamond) and current density to maximize hydroxyl radical generation. Validate efficiency via COD/TOC reduction and toxicity assays .

Q. How do structural modifications of this compound affect its binding affinity to cellulose in textile applications?

  • Methodological Answer: Synthesize analogs with varied reactive groups (e.g., monochlorotriazine vs. vinyl sulfone) and quantify binding using Langmuir isotherms. Compare fixation rates via spectrophotometric analysis of wash-fastness. Computational docking studies (e.g., molecular dynamics) can predict interactions with cellulose fibrils .

Q. What statistical approaches address variability in batch-to-batch dye performance?

  • Methodological Answer: Implement ANOVA to identify significant variations in synthesis parameters (e.g., temperature, catalyst loading). Use multivariate analysis (PCA) to correlate impurities (e.g., residual intermediates) with performance metrics like color strength (K/S values) .

Methodological Best Practices

  • Data Reporting : Include raw datasets (e.g., kinetic curves, spectral peaks) in supplementary materials to facilitate meta-analysis .
  • Ethical Compliance : Disclose conflicts of interest and obtain ethical approvals for studies involving human/animal tissues (e.g., cytotoxicity assays) .
  • Literature Synthesis : Critically evaluate primary sources for experimental consistency, prioritizing peer-reviewed journals over patents or non-indexed platforms .

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